molecular formula C8H6ClFN2 B14046511 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine

2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine

Cat. No.: B14046511
M. Wt: 184.60 g/mol
InChI Key: AWDMKKYJRXTBPD-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both a chloromethyl and a fluoro substituent on the imidazo[1,2-a]pyridine scaffold enhances its reactivity and potential for functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 2-chloroacetaldehyde.

    Cyclization: The key step involves the cyclization of 2-aminopyridine with 2-chloroacetaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.

    Electrophilic Aromatic Substitution: The fluoro substituent can direct electrophilic substitution to specific positions on the aromatic ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.

    Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thio, or amino derivatives.

    Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.

    Oxidation and Reduction: Formation of N-oxides or reduced imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly in the design of kinase inhibitors and antimicrobial agents.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to the ATP-binding site.

    Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)imidazo[1,2-a]pyridine
  • 7-Fluoroimidazo[1,2-a]pyridine
  • 2-(Bromomethyl)-7-fluoroimidazo[1,2-a]pyridine

Uniqueness

2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and fluoro substituents, which enhance its reactivity and potential for diverse functionalization. This dual substitution pattern is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities.

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6ClFN2/c9-4-7-5-12-2-1-6(10)3-8(12)11-7/h1-3,5H,4H2

InChI Key

AWDMKKYJRXTBPD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C=C1F)CCl

Origin of Product

United States

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